molecular formula C21H13F3N2O2 B2417221 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline CAS No. 866155-21-7

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline

Cat. No.: B2417221
CAS No.: 866155-21-7
M. Wt: 382.342
InChI Key: OFNZZVULUINDGZ-UHFFFAOYSA-N
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Description

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline is a synthetic organic compound with the molecular formula C22H14F3NO2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline can be achieved through various methods. One efficient synthetic route involves the use of aryne intermediates. Aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method is environmentally benign and provides high yields with broad substrate scope .

Chemical Reactions Analysis

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities . Additionally, it is utilized in the development of new synthetic methodologies and the total synthesis of natural products .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes like thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which play crucial roles in DNA replication and repair . This inhibition leads to the disruption of cellular processes, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline can be compared with other similar compounds such as 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine . These compounds share similar structural features but differ in their specific biological activities and applications. The unique trifluoromethoxy group in this compound contributes to its distinct properties and potential therapeutic benefits .

Properties

IUPAC Name

2-phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O2/c22-21(23,24)28-16-10-6-9-15(13-16)27-20-17-11-4-5-12-18(17)25-19(26-20)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNZZVULUINDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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